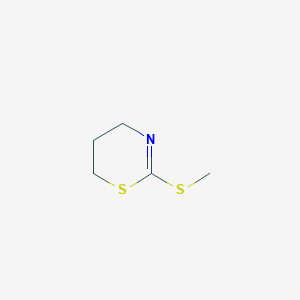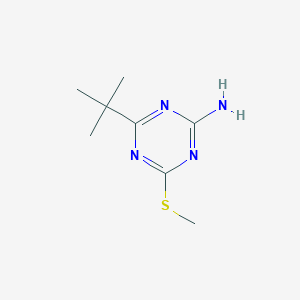![molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4](/img/structure/B1304073.png)
2-[4-(Trifluoromethyl)phenyl]benzaldehyde
説明
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . Benzaldehydes are a class of aromatic aldehydes with a formyl group attached to a benzene ring. They are important intermediates in organic synthesis and can be modified to introduce various substituents, such as the trifluoromethyl group, which can significantly alter their chemical and physical properties .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. One approach is the Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations with aldehydes, which could potentially be applied to synthesize 2-[4-(Trifluoromethyl)phenyl]benzaldehyde . Another method involves the regio-selective formylation of substituted benzenes, which could be adapted to introduce a formyl group on a 4-(trifluoromethyl)phenyl ring .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR. These techniques can confirm the presence of the formyl group and the substitution pattern on the benzene ring . The introduction of a trifluoromethyl group would likely influence the electronic distribution within the molecule, affecting its spectroscopic properties.
Chemical Reactions Analysis
Benzaldehyde and its derivatives can participate in various chemical reactions. They can undergo nucleophilic addition reactions with compounds containing active hydrogens, such as alcohols and amines, to form alcohols and imines, respectively . The presence of a trifluoromethyl group could affect the reactivity of the formyl group due to its electron-withdrawing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group would likely increase the compound's lipophilicity and could affect its boiling point and solubility . The crystal structure of related compounds has shown interactions such as hydrogen bonding, which could also be present in 2-[4-(Trifluoromethyl)phenyl]benzaldehyde and affect its solid-state properties .
科学的研究の応用
Synthesis of Biologically Active Intermediates : 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is utilized as an intermediate in the synthesis of compounds with potential anticancer properties. A study by Duan et al. (2017) described a method for synthesizing 2-((4-substituted phenyl) amino) benzaldehyde, highlighting its role in the development of anticancer drugs (Duan et al., 2017).
Benzaldehyde Oxidation in Bio-oil Surrogates : Research by Namysl et al. (2020) investigated the oxidation of benzaldehyde, an important aromatic aldehyde and intermediate in the oxidation of aromatic reference fuels. This study contributes to the understanding of bio-oil surrogate formulation and combustion processes (Namysl et al., 2020).
Carbon Dioxide Adsorption : A study by Li et al. (2016) used 4-trifluoromethylbenzaldehyde to create fluorinated microporous polyaminals. These polymers showed increased CO2 adsorption capacities, indicating potential applications in gas storage and separation technologies (Li et al., 2016).
Organic Synthesis : The compound is used in the synthesis of various organic compounds and pharmaceutical drugs. Boga et al. (2014) reported a method for synthesizing labeled benzaldehydes, emphasizing their role in the production of natural products and pharmaceuticals (Boga et al., 2014).
Development of Fluorescent Materials : Neilson et al. (2008) utilized 4-(trifluorovinyloxy)benzaldehyde in the creation of novel fluorescent polymers, indicating its application in materials science (Neilson et al., 2008).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that similar compounds have been used in the study of neurotransmitter receptors .
Biochemical Pathways
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide .
Result of Action
It’s known that the compound is used as a reagent in various chemical reactions, suggesting it may have significant effects at the molecular level .
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBTGUDEHRZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382228 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84392-23-4 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84392-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)


